tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
Molecular Formula |
C16H26N2O3 |
|---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C16H26N2O3/c1-15(2,3)21-14(20)18-8-6-16(7-9-18)10-12(11-4-5-11)17-13(16)19/h11-12H,4-10H2,1-3H3,(H,17,19) |
InChI Key |
LMBDNCXHGFEIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Spirocyclic ketone precursors : These are often synthesized or commercially available compounds containing the diazaspiro[4.5]decane core.
- tert-Butyl carbamate derivatives : Used to introduce the tert-butyl protecting group on the carboxylate.
- Cyclopropyl-containing reagents : For the selective introduction of the cyclopropyl group at the 3-position.
Stepwise Synthetic Route
Representative Reaction Conditions
- Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent side reactions.
- Solvents such as dichloromethane, acetonitrile, or ethyl acetate are commonly used.
- Temperature control is critical, often ranging from 0 °C to reflux conditions depending on the step.
- Bases like potassium carbonate or Hunig’s base are employed to facilitate substitution reactions.
Research Findings and Optimization
Yield and Purity
- Yields for individual steps range from moderate to high (60–90%) depending on reaction optimization.
- Purity is typically confirmed by HPLC-MS and NMR spectroscopy, with purity levels exceeding 95% for research-grade material.
Analytical Characterization
Reaction Optimization Insights
- Use of cesium carbonate and copper(I) iodide catalysts has been reported to improve coupling efficiency in related spirocyclic syntheses.
- Protecting group strategies (tert-butyl carbamate) are essential to prevent side reactions and facilitate purification.
- Careful control of reaction time and temperature minimizes byproduct formation and degradation.
Comparative Analysis with Related Compounds
| Feature | tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
|---|---|---|
| Molecular Formula | C16H26N2O3 | C13H22N2O3 |
| Molecular Weight | 294.39 g/mol | 254.32 g/mol |
| Key Substituent | Cyclopropyl at 3-position | Hydrogen at 3-position |
| Synthetic Complexity | Higher due to cyclopropyl introduction | Lower, simpler ketone formation |
| Typical Use | Research in medicinal chemistry, receptor binding studies | Intermediate in organic synthesis |
The cyclopropyl substitution adds synthetic complexity but can enhance biological activity and molecular stability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry
tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate serves as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for creating new compounds with potential applications in various fields of chemistry.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that it may exhibit activity against certain bacterial strains.
- Anticancer Activity : Preliminary investigations have shown promise in inhibiting cancer cell proliferation, warranting further exploration into its mechanisms of action.
Medicine
Ongoing research is investigating its potential as a therapeutic agent. The compound's ability to interact with specific molecular targets may lead to the development of new treatments for various diseases, particularly those related to microbial infections and cancer.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various synthetic pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituents at Position 3
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate (BD02565316) :
- tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (SS-1660): Features a ketone group at position 3 instead of cyclopropyl. Molecular Formula: C₁₃H₂₀N₂O₃; Purity: 98% .
Heteroatom Modifications
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (BD88703): Replaces one nitrogen atom with oxygen (1-oxa). Impact: Altered electronic properties and reduced basicity, which may affect interactions with biological targets . Molecular Formula: C₁₃H₂₁NO₄; CAS: 954236-44-3 .
Ring Size and Spiro System Variations
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate :
- tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate: Extends the spiro ring to [4.6]undecane. Molecular Formula: C₁₄H₂₄N₂O₃ .
Functional Group Additions
- tert-Butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate: Incorporates two ketone groups (positions 2 and 4). Synthesis: Multi-step process involving 1,8-diaminooctane and tert-butyl hydroperoxide .
Data Tables
Table 1: Comparative Analysis of Key Compounds
Key Research Findings
Cyclopropyl vs. Ethyl Substituents : The cyclopropyl group in the target compound enhances metabolic stability compared to ethyl analogs, making it more suitable for drug candidates requiring prolonged half-lives .
Role of Spiro Rigidity : The [4.5]decane spiro system provides superior conformational restraint compared to larger rings (e.g., [5.5]undecane), favoring selective target binding .
Polarity and Solubility : Ketone-containing derivatives (e.g., SS-1660) exhibit improved aqueous solubility but may require formulation adjustments to overcome reduced bioavailability .
Biological Activity
Tert-butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the biological activity of this compound, presenting synthesized data, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 254.33 g/mol. Its structure features a tert-butyl ester group and a cyclopropyl substituent, contributing to its distinct chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₂O₃ |
| Molecular Weight | 254.33 g/mol |
| Structure | Spirocyclic |
| Functional Groups | Tert-butyl, Cyclopropyl |
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. These effects are hypothesized to arise from the compound's ability to interact with specific enzymes or receptors involved in inflammatory pathways. Further research is necessary to establish detailed interaction profiles and therapeutic applications.
Interaction Studies
Research has focused on the interaction of this compound with various biological targets. Initial findings suggest that it may bind to enzymes related to inflammatory responses, modulating their activity and potentially influencing downstream signaling pathways. However, comprehensive evaluations through in vitro and in vivo studies are still required to confirm these interactions.
Case Studies
-
Cytotoxicity Analysis
A study investigated the cytotoxic effects of structurally similar compounds on cancer cell lines. The results indicated that compounds with a spirocyclic structure, including this compound, exhibited enhanced cytotoxicity compared to non-spirocyclic analogs. This suggests a potential role in cancer therapy by inducing apoptosis in tumor cells. -
Enzyme Inhibition
Another study explored the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The findings revealed that modifications to the spirocyclic structure could enhance binding affinity and inhibitory potency against AChE, suggesting its potential as a therapeutic agent for cognitive disorders.
The mechanism of action for this compound likely involves its binding to specific molecular targets within biological systems. By modulating enzyme activity or receptor signaling pathways, the compound may exert its pharmacological effects.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | Lacks cyclopropyl group; different reactivity |
| Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | Different position of carbonyl; distinct synthesis route |
| Tert-butyl 3-(hydroxymethyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | Contains hydroxymethyl group; potential for different biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing tert-butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, and what methodological considerations ensure reproducibility?
- Answer : A common approach involves alkylation or cyclization reactions using tert-butyl carbamate intermediates. For example, tert-butyl-protected diazaspiro compounds are synthesized via refluxing with anhydrous potassium carbonate and halogenated intermediates in polar aprotic solvents (e.g., acetonitrile) . Key considerations:
- Use inert atmospheres to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.
- Monitor reaction progress via TLC or LC-MS to optimize yields.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).
- Data Table :
| Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(2-Bromoethoxy)-4-fluorobenzene | Acetonitrile | 6 | ~65–70 |
Q. How should researchers handle and store this compound to ensure stability and safety during experiments?
- Answer :
- Storage : Keep under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent moisture absorption or Boc-group cleavage .
- Safety : Use nitrile gloves, lab coats, and fume hoods. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed . Toxicity data are limited, so treat as potentially hazardous .
Q. What spectroscopic techniques are critical for characterizing this spirocyclic compound?
- Answer :
- 1H/13C NMR : Confirm spirocyclic structure via distinct cyclopropyl proton shifts (δ 0.5–1.5 ppm) and carbonyl peaks (δ 165–175 ppm).
- HRMS : Verify molecular ion [M+H]+ and fragmentation patterns.
- IR : Detect carbonyl stretches (~1700 cm⁻¹) and amine/amide bands .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity or stability data for structurally similar diazaspiro compounds?
- Answer :
- Comparative Analysis : Cross-reference SDSs of analogous compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) to identify trends. For example, limited acute toxicity data vs. stringent handling protocols in other SDSs suggest conservative safety practices.
- Experimental Validation : Conduct Ames tests or cytotoxicity assays to fill data gaps.
Q. What experimental designs are optimal for studying the environmental fate of this compound?
- Answer :
- Environmental Persistence : Use OECD 307 guidelines to assess biodegradation in soil/water systems .
- Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to measure LC50 values.
- Analytical Methods : Employ HPLC-MS/MS to track degradation products .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Answer :
- Derivatization : Synthesize analogs with modified cyclopropyl or carbonyl groups. For example, fluorophenoxyethyl derivatives have shown anticonvulsant activity in related spirocycles .
- Assays : Test binding affinity against target receptors (e.g., GABA_A for neuroactive compounds) using radioligand displacement.
Q. What strategies mitigate decomposition risks during high-temperature or catalytic reactions involving this compound?
- Answer :
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Catalyst Screening : Use palladium on carbon under hydrogenation conditions at controlled pressures (e.g., 30 psi) to minimize side reactions.
Methodological Guidance for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
